molecular formula C11H13F3N2O5S2 B13729693 Trifluoroacetamidoethyl-SS-propionic NHS ester

Trifluoroacetamidoethyl-SS-propionic NHS ester

Cat. No.: B13729693
M. Wt: 374.4 g/mol
InChI Key: WQEBROPMGISFEK-UHFFFAOYSA-N
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Description

Trifluoroacetamidoethyl-SS-propionic NHS ester is a cleavable linker containing an NHS ester. This compound is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The disulfide bond within the compound can be cleaved under reduction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetamidoethyl-SS-propionic NHS ester involves the reaction of trifluoroacetamidoethyl-SS-propionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: DTT, TCEP

    Coupling Agents: DCC

    Solvents: DCM, DMF

Major Products:

Scientific Research Applications

Trifluoroacetamidoethyl-SS-propionic NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trifluoroacetamidoethyl-SS-propionic NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The disulfide bond within the compound can be cleaved under reducing conditions, allowing for the controlled release of the labeled molecule .

Comparison with Similar Compounds

  • Trifluoroacetamidoethyl-SS-propionic acid
  • Trifluoroacetamidoethyl-SS-propionic hydrazide
  • Trifluoroacetamidoethyl-SS-propionic maleimide

Comparison: Trifluoroacetamidoethyl-SS-propionic NHS ester is unique due to its ability to form stable amide bonds with primary amines and its cleavable disulfide bond. This dual functionality makes it particularly useful in applications requiring both stable labeling and controlled release .

Properties

Molecular Formula

C11H13F3N2O5S2

Molecular Weight

374.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoate

InChI

InChI=1S/C11H13F3N2O5S2/c12-11(13,14)10(20)15-4-6-23-22-5-3-9(19)21-16-7(17)1-2-8(16)18/h1-6H2,(H,15,20)

InChI Key

WQEBROPMGISFEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(F)(F)F

Origin of Product

United States

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